molecular formula C13H19BFNO4 B1408762 3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid CAS No. 1704064-11-8

3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid

Cat. No. B1408762
CAS RN: 1704064-11-8
M. Wt: 283.11 g/mol
InChI Key: QWEDXCRTQMHSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

As an organoboron compound, “3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid” can participate in various chemical reactions. One of the most common is the Suzuki–Miyaura coupling, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic synthesis for creating carbon-carbon bonds.

Scientific Research Applications

Glucose Sensing

A study by Bao et al. (2021) synthesized a new monomer, specifically 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for enzyme-free glucose sensing at physiological conditions. This illustrates the potential application of fluoro-containing phenylboronic acids in medical diagnostics and glucose monitoring technologies Bao et al. (2021).

Recognition of Hydrophilic Compounds

The study by Sawada et al. (2000) reports on the selective recognition of hydrophilic amino and N,N-dimethylamino compounds by aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer. This highlights the potential use of fluoro-containing phenylboronic acids in the selective transfer of compounds from aqueous solutions to organic media Sawada et al. (2000).

Antifungal Activity

Research by Borys et al. (2019) found that 2-Formylphenylboronic acid and isomeric fluoro-2-formylphenylboronic acids exhibit antifungal activity against strains like Aspergillus and Candida. Particularly, 4-fluoro-2-formylphenylboronic acid showed potent antifungal properties, indicating a significant role for fluoro-substituted phenylboronic acids in developing antifungal agents Borys et al. (2019).

Synthesis of Silicon-Containing Drugs

Troegel et al. (2009) synthesized 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid as a potential building block for the synthesis of silicon-containing drugs. This demonstrates the utility of fluoro-substituted phenylboronic acids in drug development, particularly in enhancing the properties of silicon-based pharmaceuticals Troegel et al. (2009).

Cancer Research

Psurski et al. (2018) evaluated the antiproliferative potential of simple phenylboronic acid and benzoxaborole derivatives, finding several compounds as highly active against cancer cells. This suggests the significant role of fluoro-substituted phenylboronic acids in experimental oncology, particularly as inducers of apoptosis in cancer cells Psurski et al. (2018).

Mechanism of Action

In Suzuki–Miyaura coupling, the mechanism of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium .

Safety and Hazards

The safety data sheet for phenylboronic acid, a related compound, suggests that it is harmful if swallowed . It’s recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of contact with skin or eyes, rinse with plenty of water . If swallowed, seek medical attention immediately .

Future Directions

The future directions for “3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid” and similar compounds likely involve their continued use in Suzuki–Miyaura coupling and other carbon–carbon bond-forming reactions . These reactions are fundamental to many areas of organic synthesis, so advances in the design and application of organoboron reagents could have broad implications for the field.

properties

IUPAC Name

[3-fluoro-4-[2-(4-hydroxypiperidin-1-yl)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO4/c15-12-9-10(14(18)19)1-2-13(12)20-8-7-16-5-3-11(17)4-6-16/h1-2,9,11,17-19H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEDXCRTQMHSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCC(CC2)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701153075
Record name Boronic acid, B-[3-fluoro-4-[2-(4-hydroxy-1-piperidinyl)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid

CAS RN

1704064-11-8
Record name Boronic acid, B-[3-fluoro-4-[2-(4-hydroxy-1-piperidinyl)ethoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704064-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-fluoro-4-[2-(4-hydroxy-1-piperidinyl)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid
Reactant of Route 6
3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.